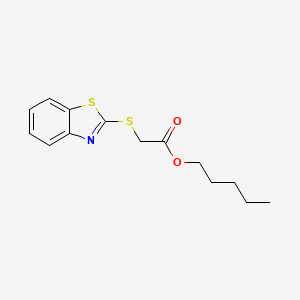![molecular formula C20H24N4O3 B11676616 2-(4-Benzylpiperazin-1-YL)-N'-[(Z)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11676616.png)
2-(4-Benzylpiperazin-1-YL)-N'-[(Z)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Benzylpiperazin-1-YL)-N’-[(Z)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a benzyl group and an acetohydrazide moiety linked to a dihydroxyphenyl group through a methylene bridge.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzylpiperazin-1-YL)-N’-[(Z)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common method starts with the preparation of 4-benzylpiperazine, which is then reacted with acetohydrazide under specific conditions to form the intermediate compound. This intermediate is subsequently reacted with 2,4-dihydroxybenzaldehyde in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-(4-Benzylpiperazin-1-YL)-N’-[(Z)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent environments to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different reduced derivatives of the compound.
科学研究应用
2-(4-Benzylpiperazin-1-YL)-N’-[(Z)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(4-Benzylpiperazin-1-YL)-N’-[(Z)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 2-(4-Benzylpiperazin-1-yl)ethanamine
- 2-(4-Benzylpiperazin-1-yl)methylbenzonitrile
- 2-(4-Benzylpiperazin-1-yl)acetohydrazide
Uniqueness
What sets 2-(4-Benzylpiperazin-1-YL)-N’-[(Z)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
属性
分子式 |
C20H24N4O3 |
|---|---|
分子量 |
368.4 g/mol |
IUPAC 名称 |
2-(4-benzylpiperazin-1-yl)-N-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H24N4O3/c25-18-7-6-17(19(26)12-18)13-21-22-20(27)15-24-10-8-23(9-11-24)14-16-4-2-1-3-5-16/h1-7,12-13,25-26H,8-11,14-15H2,(H,22,27)/b21-13- |
InChI 键 |
PCMDLUGQDBUFCF-BKUYFWCQSA-N |
手性 SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(=O)N/N=C\C3=C(C=C(C=C3)O)O |
规范 SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(=O)NN=CC3=C(C=C(C=C3)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Amino-3-tert-butyl-4-(4-chloro-3-nitrophenyl)-2H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile](/img/structure/B11676539.png)
![[8-chloro-4-(cyclohex-3-en-1-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-yl](phenyl)methanone](/img/structure/B11676540.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11676543.png)
![(5E)-2-[(2-chlorophenyl)amino]-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B11676546.png)
![N'-[(Z)-(4-Hydroxy-3-methoxyphenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B11676555.png)
![(5Z)-5-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11676566.png)

![Ethyl 4-[({1-benzyl-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11676585.png)
![(5Z)-5-{3-ethoxy-4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11676593.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11676600.png)
![2-{4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenoxy}-1-(morpholin-4-yl)ethanone](/img/structure/B11676602.png)
![ethyl (2Z)-2-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)hydrazinecarboxylate](/img/structure/B11676610.png)

![(5E)-5-[(3,5-dibromo-4-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11676621.png)
